TYK2 JH2 Domain Binding Affinity: Zasocitinib Exhibits 1.3-Fold Higher Affinity Than Deucravacitinib
In a direct head-to-head comparison using homogeneous time-resolved fluorescence assays, zasocitinib demonstrated a TYK2 JH2 domain inhibitory constant (Ki) of 0.0087 nM, representing 1.3-fold higher binding affinity compared to deucravacitinib (Ki = 0.0115 nM) [1]. This difference in binding affinity, measured under identical experimental conditions, establishes zasocitinib as a more potent allosteric binder of the TYK2 regulatory domain than the FDA-approved first-in-class TYK2 inhibitor.
| Evidence Dimension | TYK2 JH2 domain inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.0087 nM |
| Comparator Or Baseline | Deucravacitinib: Ki = 0.0115 nM |
| Quantified Difference | 1.3-fold higher affinity (0.0087 nM vs 0.0115 nM) |
| Conditions | Homogeneous time-resolved fluorescence (HTRF) assay |
Why This Matters
Higher binding affinity at the allosteric JH2 domain enables more efficient target engagement at lower drug concentrations, which may contribute to enhanced therapeutic index and reduced off-target liability.
- [1] Takeda/ESDR Presentation. (2025). POS0015: Zasocitinib (TAK-279) exhibits high levels of TYK2 inhibition and no inhibition of JAK 1/3 when compared with licensed TYK2 and JAK inhibitors. Annals of the Rheumatic Diseases, 84(Suppl 1), 221-222. View Source
